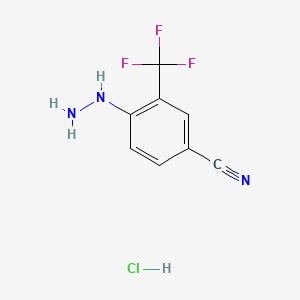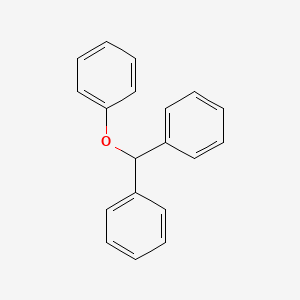
Benzene, (2-chloro-2-butenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, (2-chloro-2-butenyl)-: is an organic compound with the molecular formula C10H11Cl It is a derivative of benzene, where a 2-chloro-2-butenyl group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (2-chloro-2-butenyl)- typically involves the electrophilic aromatic substitution of benzene with a 2-chloro-2-butenyl halide . The reaction conditions often include the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the formation of the electrophilic species and subsequent substitution on the benzene ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: Benzene, (2-chloro-2-butenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Formation of new benzene derivatives with different substituents.
Oxidation: Formation of epoxides or other oxidized compounds.
Reduction: Formation of alkanes or other reduced compounds.
Aplicaciones Científicas De Investigación
Chemistry: Benzene, (2-chloro-2-butenyl)- is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications .
Biology and Medicine: Research into the biological activity of this compound is ongoing. It may serve as a precursor for the synthesis of pharmaceuticals or biologically active molecules .
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its reactivity makes it a valuable building block for various chemical processes .
Mecanismo De Acción
The mechanism of action of Benzene, (2-chloro-2-butenyl)- involves its interaction with molecular targets through electrophilic aromatic substitution reactions . The chlorine atom in the 2-chloro-2-butenyl group can be replaced by other nucleophiles, leading to the formation of new compounds. The pathways involved in these reactions include the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Comparación Con Compuestos Similares
Uniqueness: Benzene, (2-chloro-2-butenyl)- is unique due to the presence of both a chlorine atom and a butenyl group attached to the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the double bond in the butenyl group also adds to its versatility in chemical reactions .
Propiedades
Número CAS |
54411-12-0 |
|---|---|
Fórmula molecular |
C10H11Cl |
Peso molecular |
166.65 g/mol |
Nombre IUPAC |
2-chlorobut-2-enylbenzene |
InChI |
InChI=1S/C10H11Cl/c1-2-10(11)8-9-6-4-3-5-7-9/h2-7H,8H2,1H3 |
Clave InChI |
NKGAPYOBDADCJM-UHFFFAOYSA-N |
SMILES canónico |
CC=C(CC1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(2-Propen-1-yl)[1,1'-biphenyl]-2,2'-diol](/img/structure/B13932039.png)

![4-(3-Bromo-4-fluorophenyl)-7-cyclopropyl-7H-imidazo[4,5-c]pyridazine](/img/structure/B13932051.png)
![2-Fluoro-benzo[b]thiophene](/img/structure/B13932052.png)






![1-(2'-Chloro-[1,1'-biphenyl]-2-yl)-2-nitronaphthalene](/img/structure/B13932094.png)
